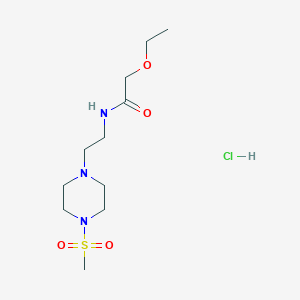![molecular formula C10H7Cl3N2O B2973249 7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one CAS No. 726160-25-4](/img/structure/B2973249.png)
7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the CAS Number: 726160-25-4 . It has a molecular weight of 277.54 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7Cl3N2O/c1-5-7(12)3-8(13)10-14-6(4-11)2-9(16)15(5)10/h2-3H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.54 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research where it may serve as a reagent or a building block in the synthesis of more complex molecules. Its unique structure allows for the modification of proteins or peptides, which can be crucial for understanding protein function and interaction .
Antibacterial Agent Synthesis
Derivatives of this compound have been synthesized for potential use as antibacterial agents . The chlorinated pyrido[1,2-a]pyrimidin-4-one framework is explored for its efficacy in inhibiting bacterial growth, which is a promising area of study in the fight against antibiotic-resistant bacteria .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound can be used to create a variety of heterocyclic compounds. Its reactivity with different chemicals can lead to the development of new materials with potential applications in pharmaceuticals and agrochemicals .
Chemical Library Component
In drug discovery, this compound can be a valuable part of a chemical library. Researchers can screen it against various biological targets to identify potential lead compounds for drug development .
Material Science
The molecular structure of this compound suggests potential applications in material science, particularly in the development of organic semiconductors or as a precursor for advanced polymer synthesis .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatography or spectrometry to help identify or quantify other substances .
Molecular Probes
Due to its distinct chemical properties, this compound could be modified to act as a molecular probe. It can be tagged with fluorescent groups or other markers to track biological processes in real-time .
Environmental Science
Research into the environmental fate of chlorinated compounds like this one is essential. It can help in understanding their behavior in ecosystems, their potential as pollutants, and how they might be safely degraded or removed .
Safety and Hazards
properties
IUPAC Name |
7,9-dichloro-2-(chloromethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O/c1-5-7(12)3-8(13)10-14-6(4-11)2-9(16)15(5)10/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYFWLCJGRRQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=NC(=CC(=O)N12)CCl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl (E)-4-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2973177.png)
![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2973178.png)
![(E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2973180.png)


![5-Oxaspiro[3.4]octan-7-amine](/img/structure/B2973184.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2973186.png)
